1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene
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Overview
Description
“1-Bromo-4-(chloromethyl)benzene” is a type of organic compound that belongs to the class of halogenated benzenes. It has a molecular formula of C7H6BrCl .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(chloromethyl)benzene” would consist of a benzene ring with a bromine atom and a chloromethyl group attached to it .Chemical Reactions Analysis
Halogenated benzenes, like “1-Bromo-4-(chloromethyl)benzene”, can undergo various types of reactions, including nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-(chloromethyl)benzene” would depend on its specific structure. For example, it would have a certain boiling point, density, and other properties .Scientific Research Applications
Synthesis and Conversion
1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene has been studied in the context of synthesizing various brominated compounds. Aitken et al. (2016) explored the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the synthesis of different bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This compound was then used to create sulfur-containing quinone derivatives (Aitken, R., Jethwa, S. J., Richardson, N., & Slawin, A., 2016).
Light-Emitting Monomer Synthesis
In the field of material science, particularly related to light-emitting materials, Kang Shou-xin (2010) synthesized a green light-emitting monomer using 1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene. This research contributes to the development of new materials for light-emitting devices (Kang Shou-xin, 2010).
Electrophilic Halogenation
Goldberg and Alper (1993) discussed the use of 1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene in the electrophilic halogenation of activated aromatics. This process is crucial in the synthesis of various halogenated compounds used in numerous chemical applications (Goldberg, Y., & Alper, H., 1993).
Grafted Organophosphazene Copolymers
In the area of polymer science, Leung et al. (2002) researched the use of 1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene for creating grafted organophosphazene copolymers. These materials have potential applications in organic light-emitting diodes (OLEDs) (Leung, L., Liu, C., Wong, C., & Kwong, C. F., 2002).
Polymerization and Macromonomer Synthesis
The compound has also been studied in the context of polymerization. Tagle et al. (1984) demonstrated its use in polyether synthesis via phase transfer catalysis, highlighting its role in the development of new polymeric materials (Tagle, L., Diaz, F., & Muñoz, A., 1984). Niessner and Heitz (1990) synthesized macromonomers based on poly(oxy-1,4-phenylene) using 1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene, leading to the formation of liquid-crystalline graft copolymers (Niessner, N., & Heitz, W., 1990).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-(chloromethyl)-2,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTYJTIRVMKQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCl)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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